2-pyridinyl-2-thiazolylMethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinyl-2-thiazolylMethanone is a heterocyclic compound that features both pyridine and thiazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridinyl-2-thiazolylMethanone typically involves the cyclization of 2-aminopyridine with α-haloketones. One common method is the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyridinyl-2-thiazolylMethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyridinyl-2-thiazolylMethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development
Medicine: Potential use in the development of new therapeutic agents due to its biological activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-pyridinyl-2-thiazolylMethanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinyl-2-thiazolylMethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-Pyridinyl-2-thiazolylEthane: Similar structure but with an ethyl group instead of a carbonyl group.
2-Pyridinyl-2-thiazolylAcetate: Similar structure but with an acetate group instead of a carbonyl group
Uniqueness: 2-Pyridinyl-2-thiazolylMethanone is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H8N2OS |
---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
2-pyridin-2-yl-3H-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c12-7-9(11-5-6-13-9)8-3-1-2-4-10-8/h1-7,11H |
InChI-Schlüssel |
DCLROMADWDZHSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2(NC=CS2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.